molecular formula C19H20N2O4 B2872085 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941957-49-9

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2872085
CAS RN: 941957-49-9
M. Wt: 340.379
InChI Key: XEDQXHYZDYAMQC-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound with the molecular formula C19H20N2O4 and a molecular weight of 340.379. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo a variety of reactions. The influence of steric factors on biological activity is often investigated, along with the structure–activity relationship (SAR) of the studied compounds .

Scientific Research Applications

Enantioselective Synthesis

Compounds structurally related to 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide have been investigated for their use in enantioselective synthesis, which is a critical aspect of drug development. For instance, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate demonstrates the utility of related compounds in producing chiral centers, essential for the biological activity of pharmaceuticals (Calvez, Chiaroni, & Langlois, 1998).

Novel Heterocyclic Systems

Research into novel annulated products from aminonaphthyridinones, including similar compounds, has led to the development of new heterocyclic systems with potential therapeutic applications. These compounds show typical pyrrole-type reactivity, indicating their potential in creating pharmacologically active molecules (Deady & Devine, 2006).

Neuroleptic Activity

Benzamides, including those related to the compound of interest, have been designed and synthesized with potential neuroleptic (antipsychotic) activities. Studies have found a good correlation between the structure of these compounds and their activity, highlighting their importance in developing treatments for psychiatric disorders (Iwanami et al., 1981).

Organic Semiconductors

The synthesis and study of optical properties of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which share functional groups with the query compound, have shown potential applications as organic semiconductors. These materials are important for the development of electronic devices, such as light-emitting diodes (LEDs) and solar cells (Briseño-Ortega et al., 2018).

Anticancer Evaluation

Compounds with benzamide structures have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies are crucial for discovering new therapeutic agents for treating cancer (Mohan et al., 2021).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could explore the potential of 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide in drug discovery, given its interesting molecular structure.

properties

IUPAC Name

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-7-4-3-6-14(16)19(23)20-13-9-10-17(25-2)15(12-13)21-11-5-8-18(21)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDQXHYZDYAMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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